Trimethylsilylmethylmagnesium Chloride

Overview

Description

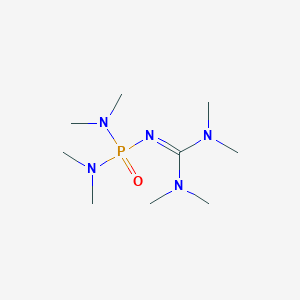

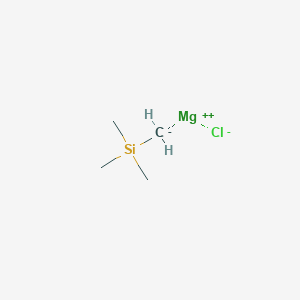

Trimethylsilylmethylmagnesium chloride (TMSMgCl) is an organomagnesium reagent used for the synthesis of organic compounds. It is a colorless liquid that is soluble in organic solvents such as ethers and hydrocarbons. TMSMgCl is also known as Grignard reagent and is widely used in organic synthesis and medicinal chemistry.

Scientific Research Applications

Synthesis of γ-Substituted Allylsilanes : Taku Kamachi et al. (2004) demonstrated the use of Trimethylsilylmethylmagnesium Chloride in the cobalt-catalyzed mono-coupling with 1,2-dihalogenoethylene to produce γ-substituted (E)-allylsilanes, which are useful in various synthetic applications (Kamachi et al., 2004).

Functionalized Allylsilanes Production : Thomas V. Lee et al. (1989) used this compound for the cerium(III)-mediated Grignard reaction with esters and lactones, leading to functionalized allylic silanes, which are precursors for various ring closure reactions (Lee et al., 1989).

Preparation of Trimethylsilyldiazomethane : A study by S. Mori et al. (1982) described the synthesis of trimethylsilyldiazomethane, a compound useful for organic synthesis, using this compound (Mori et al., 1982).

Reaction with Esters : É. V. Kukharskaya et al. (1958) explored the reaction between this compound and ethyl esters of acetic and n-butyric acids, which leads to the formation of tertiary alcohols (Kukharskaya et al., 1958).

Synthesis of 2-(Trimethylsilyl)methyl-2-propen-1-ol Derivatives : M. Riaz et al. (2018) reported a cobalt-catalyzed coupling of protected vinyl halide with this compound for the preparation of these derivatives, showing excellent functional group tolerance (Riaz et al., 2018).

Reactions with gem-Dibromocyclopropanes : D. Seyferth et al. (1975) described the use of this compound in the reaction with isopropylmagnesium chloride and gem-dibromocyclopropanes to obtain α-bromocyclopropylmagnesium chloride compounds (Seyferth et al., 1975).

Mechanism of Action

Target of Action

Trimethylsilylmethylmagnesium Chloride, also known as ((trimethylsilyl)methyl)magnesium chloride, is a Grignard reagent . It primarily targets carbonyl compounds, aryl triflates, carbamates, and vinyl selenides . These targets play a crucial role in various organic reactions, serving as the starting point for the formation of new bonds.

Mode of Action

The compound interacts with its targets through a process known as alkenation . In this process, the compound forms a bond with the target molecule, leading to the formation of tertiary alcohols . This reaction is accompanied by 3-decomposition, which involves the splitting off of one trimethylsilyl group from these alcohols in an acid medium .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It is involved in the alkenation of dithioacetals, cross-coupling with aryl triflates and carbamates, and cross-coupling with vinyl selenides . These reactions lead to the formation of various organic compounds, which can have downstream effects in other biochemical processes.

Pharmacokinetics

It’s important to note that the compound is sensitive to moisture and air , which can affect its stability and, consequently, its bioavailability.

Result of Action

The primary result of the action of this compound is the formation of tertiary alcohols . When tertiary organosilicon alcohols containing a hydroxyl group on the β-carbon atom are dehydrated, unsaturated silicohydrocarbons are formed with a double bond in the β-position .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of moisture and air . The compound reacts rapidly with moisture, water, and protic solvents , which can affect its stability and efficacy. Therefore, it is typically used under anhydrous conditions in a controlled laboratory environment.

Safety and Hazards

Trimethylsilylmethylmagnesium Chloride is highly flammable and releases flammable gases which may ignite spontaneously when in contact with water . It is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation, drowsiness, or dizziness . It is suspected of causing cancer .

Properties

IUPAC Name |

magnesium;methanidyl(trimethyl)silane;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11Si.ClH.Mg/c1-5(2,3)4;;/h1H2,2-4H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBLTKZWYAHPKM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)[CH2-].[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClMgSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101267917 | |

| Record name | Magnesium, chloro[(trimethylsilyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101267917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13170-43-9 | |

| Record name | Magnesium, chloro[(trimethylsilyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101267917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.